molecular formula C9H12O4 B3055434 Spiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 64775-97-9

Spiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B3055434
CAS No.: 64775-97-9
M. Wt: 184.19 g/mol
InChI Key: OSNPFTFAUNVQMS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Spiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Spiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The rigid spirocyclic backbone provides steric bulk, which influences the pore chemistry and control of interpenetration in metal-organic frameworks . This unique structure allows for the precise tailoring of material properties to match specific applications.

Comparison with Similar Compounds

Spiro[3.3]heptane-2,2-dicarboxylic acid is unique compared to other similar compounds due to its non-aromatic spirocyclic structure. Similar compounds include:

The uniqueness of this compound lies in its ability to provide greater steric bulk and influence the structural properties of the materials it forms .

Properties

IUPAC Name

spiro[3.3]heptane-2,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNPFTFAUNVQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297288
Record name spiro[3.3]heptane-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64775-97-9
Record name NSC115095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[3.3]heptane-2,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisopropyl spiro[3.3]heptane-2,2-dicarboxylate (2.85 g, 10.62 mmol) in MeOH (20 mL) was treated with 2N NaOH (31.9 mL, 63.7 mmol) and heated at 50° C. overnight. The organics were removed under reduced pressure, the aqueous residue acidified with 3M HCl, cooled to 5° C. and the solid collected via filtration. The filtrate was extracted with DCM (2×), then EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and combined with the first solid to afford spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 89%). 1H NMR (400 MHz, DMSO-d6): δ 12.58 (s, 2H), 2.39 (s, 4H), 1.91 (t, J=7.5 Hz, 4H), 1.71 (m, 2H).
Name
diisopropyl spiro[3.3]heptane-2,2-dicarboxylate
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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